molecular formula C29H34BrN3O6 B12415830 Bromoacetyl-PEG3-DBCO

Bromoacetyl-PEG3-DBCO

Cat. No.: B12415830
M. Wt: 600.5 g/mol
InChI Key: SEXUOTREYKXWFF-UHFFFAOYSA-N
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Description

Bromoacetyl-PEG3-DBCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal dibenzocyclooctyne (DBCO) group and a terminal bromoacetyl group linked through a linear PEG chain. It is primarily utilized in bio-conjugation and click chemistry applications due to its high reactivity and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetyl-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a bromoacetyl group and a DBCO moiety. The synthesis typically involves the following steps:

    PEGylation: The PEG chain is activated and conjugated with a bromoacetyl group.

    DBCO Conjugation: The activated PEG-bromoacetyl intermediate is then reacted with a DBCO moiety under mild conditions to form the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

Bromoacetyl-PEG3-DBCO undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.

    Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Click Chemistry Reactions: Azide-containing molecules are used under mild, catalyst-free conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Click Chemistry Reactions: The major products are triazole-linked conjugates formed through SPAAC.

Scientific Research Applications

Bromoacetyl-PEG3-DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Employed in the development of targeted therapies and drug delivery systems.

    Industry: Utilized in the production of advanced materials and bioconjugation technologies .

Mechanism of Action

Bromoacetyl-PEG3-DBCO functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This reaction enables the selective conjugation of the linker to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Bromoacetyl-PEG4-DBCO: Similar structure with an additional PEG unit, offering increased flexibility and solubility.

    Bromoacetyl-PEG2-DBCO: Shorter PEG chain, resulting in reduced flexibility and solubility.

    Azido-PEG3-DBCO: Contains an azido group instead of a bromoacetyl group, used in different click chemistry applications.

Uniqueness

Bromoacetyl-PEG3-DBCO is unique due to its balanced PEG chain length, which provides optimal flexibility and solubility for various applications. Its combination of a bromoacetyl group and a DBCO moiety makes it highly versatile for bio-conjugation and click chemistry reactions .

Properties

Molecular Formula

C29H34BrN3O6

Molecular Weight

600.5 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35)

InChI Key

SEXUOTREYKXWFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr

Origin of Product

United States

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